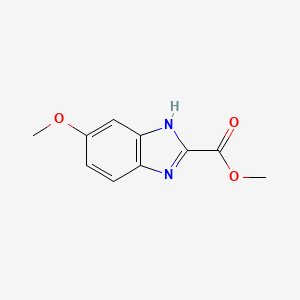
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is an organic compound characterized by the presence of bromine, nitro, and difluoroethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene typically involves multiple steps:
-
Nitration of 1-Bromo-2-(2,2-difluoroethoxy)benzene: : The starting material, 1-Bromo-2-(2,2-difluoroethoxy)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2,2-difluoroethoxy)-3-nitrobenzene derivatives.
Reduction: 1-Bromo-2-(2,2-difluoroethoxy)-3-aminobenzene.
Oxidation: Products vary based on the specific oxidation conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules for probing biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-Bromo-3-nitrobenzene: Lacks the difluoroethoxy group, resulting in different electronic properties and reactivity.
2-Bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene: Positional isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is unique due to the combination of bromine, nitro, and difluoroethoxy groups on the benzene ring
Propriétés
Formule moléculaire |
C8H6BrF2NO3 |
|---|---|
Poids moléculaire |
282.04 g/mol |
Nom IUPAC |
1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |
Clé InChI |
LEMYPBDRWIGCGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


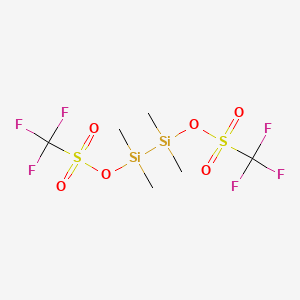
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
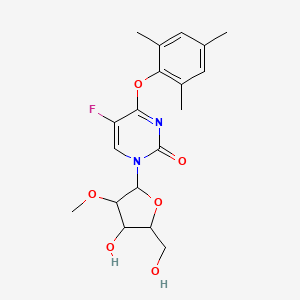
ammonium chloride](/img/structure/B12078811.png)
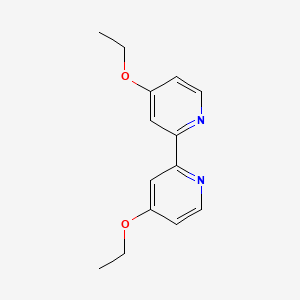
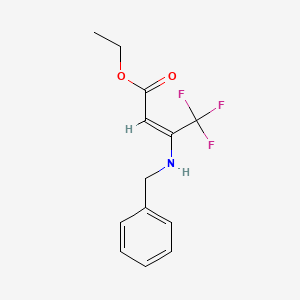



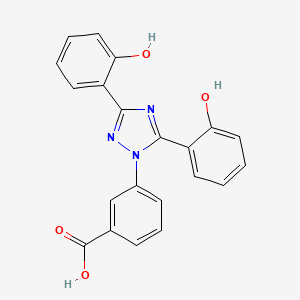
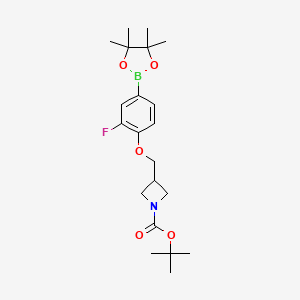
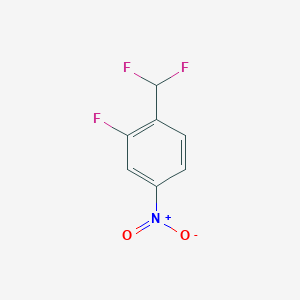
![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
